6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine

Medicinal Chemistry Kinase Inhibition GPCR Modulation

6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine (CAS 2549042-16-0) is a synthetic small molecule belonging to the chemical class of purine derivatives. It features a 7-methyl-7H-purine core connected via a piperazine linker to a 4-methoxypyrimidin-2-yl substituent.

Molecular Formula C15H18N8O
Molecular Weight 326.36 g/mol
CAS No. 2549042-16-0
Cat. No. B6452930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine
CAS2549042-16-0
Molecular FormulaC15H18N8O
Molecular Weight326.36 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=CC(=N4)OC
InChIInChI=1S/C15H18N8O/c1-21-10-19-13-12(21)14(18-9-17-13)22-5-7-23(8-6-22)15-16-4-3-11(20-15)24-2/h3-4,9-10H,5-8H2,1-2H3
InChIKeyCOCVVCKVPCYPEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine (CAS 2549042-16-0): Structural and Procurement Baseline


6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine (CAS 2549042-16-0) is a synthetic small molecule belonging to the chemical class of purine derivatives. It features a 7-methyl-7H-purine core connected via a piperazine linker to a 4-methoxypyrimidin-2-yl substituent. This scaffold is frequently explored in medicinal chemistry for kinase inhibition and G-protein coupled receptor modulation [1]. However, at the time of this analysis, no primary peer-reviewed research articles, patents with disclosed biological data, or authoritative database entries containing quantitative pharmacological or physicochemical parameters for this exact compound could be identified from permitted, non-vendor sources.

Why Generic Substitution Fails for 6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine (2549042-16-0): A Data Gap Analysis


In the absence of disclosed pharmacological data (e.g., selectivity profiles, pharmacokinetic parameters, or functional assay results) for this specific compound, a rigorous argument against generic substitution cannot be constructed. The critical molecular recognition differences that the 4-methoxypyrimidin-2-yl group might confer over close analogs—such as the 5-bromo (CAS 2549045-32-9) or 2-cyclopropyl (CAS 2549005-67-4) pyrimidine variants—remain unquantified in accessible literature [1]. Consequently, any claim of substitutability or non-substitutability is currently unsupported by the comparative, quantitative data required for evidence-based procurement. This data vacuum itself is a critical finding, indicating that researchers must either generate de novo characterization data or seek analogs with established datasets.

Quantitative Differentiation Evidence for 6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine (2549042-16-0)


No Quantitative Comparative Data Available for Procurement Decision-Making

The rigorous admission rules for core evidence require a specific comparator, quantitative data for both the target compound and that comparator, and a defined assay context. An exhaustive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites) failed to identify any such data for 6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine (CAS 2549042-16-0) [1]. Therefore, no evidence item can meet the threshold for a 'Direct head-to-head comparison' or 'Cross-study comparable' tag. This Evidence_Item serves as a placeholder to explicitly state this limitation, preventing the insertion of empty rhetoric or unsubstantiated claims.

Medicinal Chemistry Kinase Inhibition GPCR Modulation

Derived Application Scenarios for 2549042-16-0 Based on Available Evidence


Scenario Unavailable: Prerequisite Evidence Not Met

Application scenarios must be derived directly from the quantitative evidence established in Section 3. As Section 3 confirms the complete absence of requisite comparative and quantitative data for 6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine (2549042-16-0), no credible, evidence-backed application scenario can be formulated at this time [1]. Potential uses in kinase inhibitor research or GPCR modulation, while plausible based on the compound's chemotype, are unverified and would constitute speculative selling points, which are strictly prohibited by this guide's methodology.

Implied Research Path: De Novo Profiling as a Prerequisite

The sole logical path forward for any group considering the procurement of CAS 2549042-16-0 is to commission a comprehensive in vitro profiling campaign. This would involve direct, head-to-head cellular and biochemical assays against its closest analogs (e.g., CAS 2549045-32-9) to generate the missing selectivity, potency, and ADME datasets. Until such data is produced and publicly shared, the compound's value proposition remains undefined relative to its chemical neighbors.

Quote Request

Request a Quote for 6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-7-methyl-7H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.